

Pharmacological Profile of Methohexital Sodium: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Methohexital sodium*

Cat. No.: *B1676397*

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methohexital sodium is an ultra-short-acting barbiturate derivative used clinically for the induction of anesthesia and for providing sedation for short procedures.^[1] Its rapid onset and brief duration of action are defining characteristics, stemming from its distinct pharmacokinetic profile.^[2] This document provides a comprehensive technical overview of the pharmacological profile of **Methohexital sodium**, focusing on its mechanism of action at the GABA-A receptor, its pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols for its characterization. Quantitative data are presented for clarity, and key molecular and procedural pathways are visualized to facilitate understanding.

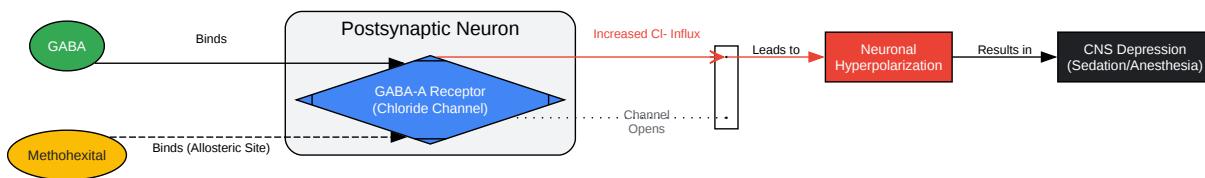
Mechanism of Action

Methohexital sodium exerts its primary effect by acting as a positive allosteric modulator of the γ -aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.^{[1][3]}

- **GABA-A Receptor Interaction:** Unlike benzodiazepines that increase the frequency of channel opening, Methohexital and other barbiturates increase the duration for which the GABA-A receptor's chloride ion channel remains open in the presence of GABA.^{[1][4]} This leads to an enhanced influx of chloride ions (Cl^-) into the neuron.

- **Neuronal Hyperpolarization:** The increased intracellular concentration of negative chloride ions causes hyperpolarization of the neuronal membrane. This makes the neuron less likely to reach the threshold for firing an action potential, resulting in widespread central nervous system depression, manifesting as sedation and anesthesia.[3]
- **Direct Agonism:** At higher, supraclinical concentrations, Methohexitol can directly activate the GABA-A receptor, opening the chloride channel even in the absence of GABA.[1]
- **Binding Site:** Methohexitol binds to a distinct allosteric site on the GABA-A receptor complex, separate from the GABA and benzodiazepine binding sites.[2][4] Structural studies on related barbiturates like phenobarbital suggest binding sites within the transmembrane domain at subunit interfaces such as γ - β and α - β .[5]

Signaling Pathway Diagram



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Caption: Mechanism of Methohexitol action on the GABA-A receptor. (Within 100 characters)

Pharmacodynamics

The primary pharmacodynamic effects of Methohexitol are dose-dependent depression of the central nervous system.

- **Anesthesia:** It is a potent anesthetic used for induction.[6] Little analgesia is conferred, and its use in the presence of pain may lead to excitation.[7]
- **Respiratory System:** Methohexitol is a respiratory depressant, which can lead to hypoventilation or apnea. This effect is dose-dependent.[1]

- **Cardiovascular System:** It can cause a decrease in blood pressure (hypotension) mediated by peripheral vasodilation, with a subsequent decrease in preload and afterload.[1]
- **Seizure Threshold:** Unlike most barbiturates, Methohexitol can lower the seizure threshold, making it a preferred agent for inducing seizures during electroconvulsive therapy (ECT).[4]

Pharmacokinetics

The rapid onset and short duration of Methohexitol are governed by its high lipid solubility and subsequent redistribution.

- **Absorption and Distribution:** Following intravenous administration, Methohexitol rapidly crosses the blood-brain barrier, with an onset of action within 30 seconds.[7] Its initial short duration of action is terminated by rapid redistribution from the brain to other tissues like muscle and adipose tissue.
- **Metabolism and Excretion:** Metabolism occurs primarily in the liver via demethylation and oxidation of the side-chain.[7] The metabolites are inactive and are excreted by the kidneys.
- **Bioavailability:** Intravenous administration results in 100% bioavailability. The absolute bioavailability for rectal administration is approximately 17%. [7]

Table 1: Quantitative Pharmacokinetic Parameters of Methohexitol Sodium

| Parameter | Value | Species | Route | Reference |
|-----------------------------|--------------------------|-----------|-------------------|-----------|
| Elimination Half-Life | 3.22 ± 1.96 hours | Human | IV Infusion | [8] |
| 5.6 ± 2.7 minutes (initial) | Human | IV | | [2] |
| Total Plasma Clearance | 8.54 ± 2.8 mL/kg/min | Human | IV Infusion | [8] |
| Onset of Action | ~30 seconds | Human | IV | [7] |
| 2 - 10 minutes | Pediatric | IM | | [7] |
| 5 - 15 minutes | Pediatric | Rectal | | [7] |
| Bioavailability | ~17% | Pediatric | Rectal | [7] |
| Peak Plasma Conc. | 6.9 - 7.9 μ g/mL | Pediatric | Rectal (25 mg/kg) | [7] |

Note: There is a paucity of publicly available, definitive binding affinity data (Ki) or potency values (EC50/IC50) for Methohexital at specific GABA-A receptor subunit combinations.[9] For context, the related barbiturate pentobarbital shows potentiation of GABA responses with affinities in the range of 20-35 μ M on various human recombinant GABA-A receptors.[10]

Experimental Protocols

Characterizing the interaction of a compound like Methohexital with the GABA-A receptor involves a combination of binding and functional assays.

Radioligand Competitive Binding Assay

This assay determines the affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Objective: To determine the binding affinity (Ki) of Methohexital for the barbiturate binding site on the GABA-A receptor.

Materials:

- Receptor Source: Synaptosomal membranes prepared from rat whole brain or from cell lines (e.g., HEK293) stably expressing specific GABA-A receptor subunit combinations.
- Radioligand: A suitable radiolabeled ligand that binds to the barbiturate site (e.g., [³⁵S]TBPS, though this binds within the channel pore and is modulated by barbiturates).
- Test Compound: **Methohexitol sodium**, dissolved and serially diluted.
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Ice-cold assay buffer.
- Filtration Apparatus: Glass fiber filters (e.g., GF/B, pre-soaked in polyethyleneimine) and a cell harvester.
- Scintillation Counter and scintillation fluid.

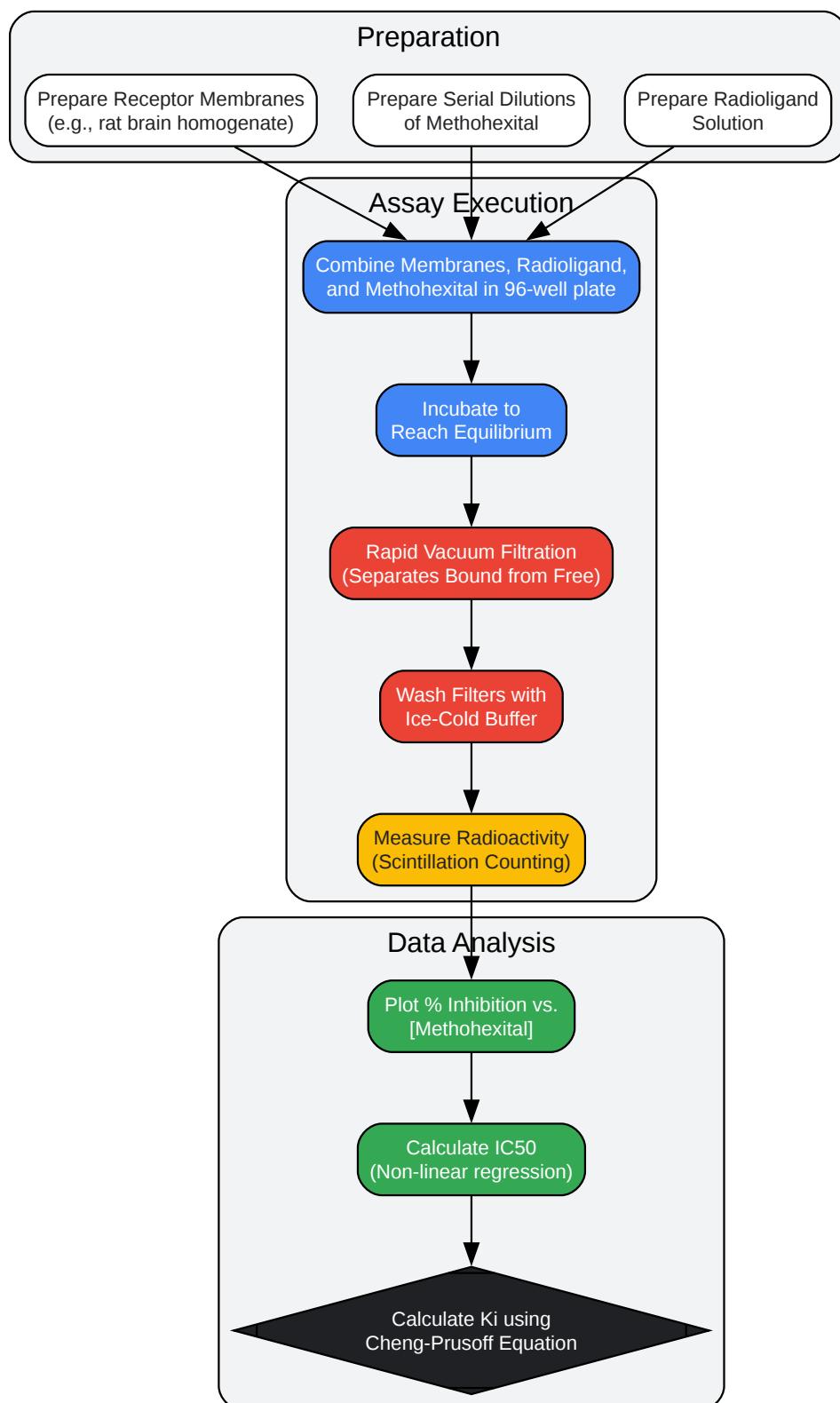
Methodology:

- Membrane Preparation: Homogenize brain tissue or cells in cold lysis buffer. Centrifuge to pellet membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA. Resuspend the final pellet in assay buffer and determine protein concentration (e.g., BCA assay).[11]
- Assay Setup: In a 96-well plate, set up triplicate wells for:
 - Total Binding: Receptor membranes + radioligand + buffer.
 - Non-specific Binding (NSB): Receptor membranes + radioligand + a high concentration of a known non-labeled competitor.
 - Competition: Receptor membranes + radioligand + serial dilutions of Methohexitol.
- Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[11]
- Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters, trapping the receptor-bound radioligand. Wash the filters multiple times with ice-cold wash

buffer to remove unbound radioligand.[11]

- Quantification: Place filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding = Total binding - NSB.
 - Plot the percentage of specific binding against the log concentration of Methohexital.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Methohexital that inhibits 50% of specific radioligand binding).
 - Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Experimental Workflow Diagram

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